Firsocostat (S enantiomer)
Description
Significance of De Novo Lipogenesis (DNL) and Fatty Acid Oxidation (FAO) in Hepatic and Systemic Metabolic Regulation
De novo lipogenesis is the metabolic pathway responsible for converting excess carbohydrates into fatty acids, which are then stored as triglycerides. mdpi.com This process primarily occurs in the liver and, to a lesser extent, in adipose tissue. mdpi.com While essential for energy storage, dysregulated or excessive DNL is a key contributor to the development of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD). mdpi.comdoi.org In individuals with NAFLD, a significant portion of the triglycerides that accumulate in the liver can be traced back to DNL. doi.org
Conversely, fatty acid oxidation is the process by which fatty acids are broken down to produce energy. This catabolic pathway is crucial for providing energy to tissues like the heart, skeletal muscle, and liver, particularly during periods of fasting. researchgate.netnatap.org The balance between DNL and FAO is therefore a critical determinant of metabolic health. An imbalance, where DNL outpaces FAO, can lead to the accumulation of lipids in the liver (hepatic steatosis) and other tissues, contributing to insulin (B600854) resistance and other metabolic complications. doi.orgucl.ac.uk
Overview of Acetyl-CoA Carboxylase (ACC) Isoforms (ACC1 and ACC2) as Key Enzymes in Lipid Metabolism
Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in the synthesis of malonyl-CoA, a critical molecule in lipid metabolism. researchgate.net In mammals, ACC exists in two main isoforms, ACC1 and ACC2, which are encoded by separate genes and have distinct tissue distributions and functions. wikipedia.org Both isoforms are vital for regulating the balance between fatty acid synthesis and oxidation. researchgate.net
ACC1 is predominantly found in the cytoplasm of cells and is highly expressed in lipogenic tissues such as the liver and adipose tissue. natap.orgwikipedia.org Its primary role is to produce malonyl-CoA in the cytosol, which serves as a building block for the synthesis of new fatty acids through the DNL pathway. natap.orgresearchgate.net
In contrast, ACC2 is primarily located on the outer mitochondrial membrane, particularly in oxidative tissues like the skeletal muscle, heart, and liver. natap.orgwikipedia.org The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for transporting long-chain fatty acids into the mitochondria for β-oxidation. researchgate.netnih.gov By inhibiting CPT1, ACC2 effectively regulates and can limit the rate of fatty acid oxidation. natap.org
This clear division of labor highlights the central role of ACC isoforms in lipid homeostasis. Inhibition of ACC1 is expected to decrease DNL, while inhibition of ACC2 should lead to an increase in fatty acid oxidation. nih.gov
Contextualizing Firsocostat (B609510) (Active Enantiomer) as a Dual ACC1/ACC2 Inhibitor
Firsocostat (also known as GS-0976) is a potent, liver-targeted small molecule that acts as an allosteric inhibitor of both ACC1 and ACC2. nih.govresearchgate.net It specifically targets the biotin (B1667282) carboxylase (BC) domain of the enzymes, which prevents their dimerization and subsequent enzymatic activity. nih.govguidetopharmacology.org This mechanism of action mimics the natural physiological inhibition of ACC by AMP-activated protein kinase (AMPK). guidetopharmacology.org As a dual inhibitor, Firsocostat has the potential to simultaneously reduce fatty acid synthesis and promote fatty acid oxidation, making it a powerful tool for studying metabolic diseases. natap.orgnih.gov
Table 1: Key Characteristics of ACC Isoforms and the Action of Firsocostat
| Feature | ACC1 | ACC2 | Firsocostat (S enantiomer) |
| Primary Location | Cytosol natap.orgwikipedia.org | Mitochondrial Membrane natap.orgwikipedia.org | Targets both isoforms, with liver-directed action nih.govresearchgate.net |
| Primary Tissue | Lipogenic tissues (liver, adipose) natap.orgwikipedia.org | Oxidative tissues (muscle, heart, liver) natap.orgwikipedia.org | Primarily acts in the liver nih.gov |
| Primary Function | Fatty Acid Synthesis (DNL) natap.orgresearchgate.net | Regulation of Fatty Acid Oxidation (FAO) natap.orgresearchgate.net | Inhibits both DNL and stimulates FAO natap.orgnih.gov |
| Mechanism | Catalyzes Acetyl-CoA to Malonyl-CoA for FA synthesis researchgate.net | Produces Malonyl-CoA to inhibit CPT1 researchgate.netnih.gov | Allosteric inhibitor of the BC domain, preventing dimerization nih.govguidetopharmacology.org |
Rationale for Investigating Firsocostat (S enantiomer) in Academic Research
The dual inhibitory action of Firsocostat on both ACC isoforms provides a unique opportunity to investigate the interconnectedness of DNL and FAO in various metabolic states. plos.org Research using Firsocostat can help elucidate the precise contributions of these pathways to the pathophysiology of diseases like NAFLD, non-alcoholic steatohepatitis (NASH), and type 2 diabetes. ucl.ac.ukresearchgate.net
Preclinical studies have demonstrated that Firsocostat can reduce hepatic steatosis, improve insulin sensitivity, and modulate dyslipidemia in animal models. plos.orgwikipedia.org These findings provide a strong rationale for its continued investigation in academic research to further understand the fundamental mechanisms of metabolic regulation and to explore the potential of dual ACC inhibition as a therapeutic strategy. tandfonline.comspandidos-publications.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H31N3O8S |
|---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m1/s1 |
InChI Key |
ZZWWXIBKLBMSCS-HXUWFJFHSA-N |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Firsocostat S Enantiomer Interactions with Acetyl Coa Carboxylases
Mechanistic Insights into Allosteric Inhibition of ACC Isoforms
Firsocostat (B609510), known chemically as ND-630, operates as a potent, allosteric inhibitor of both ACC1 and ACC2 isoforms. nih.gov Its mechanism does not involve direct competition with substrates at the active site but rather a more subtle, indirect modulation of the enzyme's structure and function. nimbustx.com
Binding Site Analysis within the Biotin (B1667282) Carboxylase (BC) Domain
Research and structural studies have pinpointed the binding location of Firsocostat to the biotin carboxylase (BC) domain of the ACC enzyme. compchemhighlights.orgschrodinger.com This site is distinct from the carboxyltransferase (CT) active site, which has been the target of other classes of ACC inhibitors. nimbustx.com Firsocostat interacts with a specific site within the BC domain that serves as the phosphopeptide-acceptor and dimerization site. nih.govresearchgate.net This allosteric binding pocket is described as a shallow, hydrophilic region, making it a suitable target for pharmaceutical intervention. compchemhighlights.org The interaction at this site mimics the natural regulation of ACC by phosphorylation, such as through AMP-activated protein kinase (AMPK), which also prevents enzyme activation. schrodinger.com
Disruption of ACC Dimerization and Its Enzymatic Consequences
The functional form of Acetyl-CoA Carboxylase is a dimer, where two identical protein subunits come together to form an active enzyme. The binding of Firsocostat to the BC domain physically obstructs the interface required for this dimerization. nih.govcompchemhighlights.orgresearchgate.net By preventing the two ACC molecules from joining, Firsocostat effectively locks the enzyme in an inactive state. nih.gov This disruption of the dimeric complex is the pivotal event that leads to the inhibition of the enzyme's catalytic activity, which is the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo lipogenesis. nih.govcompchemhighlights.org
Comparative Biochemical Activity of Firsocostat (S enantiomer) versus the Active Enantiomer
The inhibitory activity of this class of compounds is highly dependent on its stereochemistry. Firsocostat is specifically the (R)-enantiomer. A direct comparison with its corresponding (S)-enantiomer demonstrates a significant disparity in their ability to inhibit ACC enzymes, highlighting the precise structural requirements for binding.
In Vitro Enzyme Inhibition Kinetics (e.g., IC50 values) on Purified Human ACC1 and ACC2
Biochemical assays using purified human ACC1 and ACC2 enzymes reveal a stark difference in inhibitory potency between the enantiomers. The active (R)-enantiomer, Firsocostat (ND-630), is a potent inhibitor with IC50 values in the low nanomolar range for both isoforms. In contrast, the (S)-enantiomer is substantially less active, with IC50 values that are several orders of magnitude higher, indicating a significantly weaker inhibitory effect.
| Compound | Enantiomer | hACC1 IC50 (nM) | hACC2 IC50 (nM) |
|---|---|---|---|
| Firsocostat (ND-630) | R | 2.1 | 6.1 |
| Inactive Enantiomer | S | >40,000 | >40,000 |
Stereochemical Influence on Binding Affinity and Inhibitory Potency
The dramatic difference in IC50 values is a direct consequence of the stereochemical configuration at the chiral center of the molecule. The three-dimensional arrangement of the substituents in the (R)-enantiomer allows for an optimal fit into the allosteric binding pocket on the BC domain. This precise orientation facilitates key molecular interactions with amino acid residues lining the pocket, leading to high-affinity binding and potent inhibition. schrodinger.com
Conversely, the (S)-enantiomer, being a mirror image of the active form, cannot achieve the same complementary fit. Its spatial arrangement results in steric clashes or the inability to form the necessary stabilizing interactions within the binding site. This poor fit leads to a much lower binding affinity and, consequently, a drastically reduced inhibitory potency, rendering the S-enantiomer essentially inactive at concentrations where the R-enantiomer is highly effective.
Selectivity Profiling of Firsocostat (S enantiomer)
While comprehensive selectivity profiling is typically focused on the active compound, the available data for the active R-enantiomer (Firsocostat) shows that it is highly selective for ACC enzymes. It has been tested against a wide panel of other enzymes, receptors, and ion channels with no significant off-target activity observed. bpsbioscience.com The allosteric dimerization site targeted by Firsocostat is not conserved among other mammalian carboxylases, which contributes to its high degree of specificity. bpsbioscience.com
Given the extremely low potency of the S-enantiomer against its primary targets, ACC1 and ACC2, its activity against other proteins is presumed to be negligible. Specific selectivity screening data for the S-enantiomer is not extensively published, as research efforts are concentrated on the pharmacologically active enantiomer.
Specificity Against Mammalian Carboxylases
The high specificity of firsocostat for ACC is a direct result of its unique allosteric binding site. nih.gov This site, located at the interface where the two ACC enzyme monomers dimerize, is not conserved among other mammalian carboxylases. nih.gov Consequently, firsocostat does not inhibit these mechanistically related enzymes, demonstrating absolute specificity for ACC. nih.gov
While direct comparative IC50 values against a full panel of mammalian carboxylases are not extensively published, the available literature consistently emphasizes this high degree of selectivity based on the non-conserved nature of the binding site. This ensures that the pharmacological action of firsocostat is precisely targeted to the inhibition of ACC, minimizing the potential for interactions with other essential carboxylases.
| Enzyme | Firsocostat (S enantiomer) Activity | Rationale for Selectivity |
|---|---|---|
| Acetyl-CoA Carboxylase (ACC1 and ACC2) | Potent Inhibition | Specific binding to the non-conserved allosteric dimerization site. |
| Other Mammalian Carboxylases (e.g., Pyruvate Carboxylase, Propionyl-CoA Carboxylase) | No Significant Inhibition | The allosteric binding site for firsocostat is not present in these enzymes. guidetopharmacology.org |
Evaluation Against Off-Target Enzymes, Receptors, and Transporters
To further characterize its selectivity, firsocostat has been evaluated against a broad range of potential off-target molecules. A comprehensive screening was conducted using the Ricerca DrugMatrix Panel, which includes a diverse set of 101 enzymes, receptors, growth factors, transporters, and ion channels. guidetopharmacology.orgnih.gov
In this extensive panel, firsocostat, at a concentration of 10 µM, showed no significant inhibitory activity against any of the tested targets. nih.gov This lack of off-target interaction underscores the clean pharmacological profile of the compound and suggests a low probability of adverse effects mediated by unintended molecular interactions. The liver-directed biodistribution of firsocostat further contributes to minimizing its effects outside of the intended target tissue. nih.gov
| Target Class | Representative Examples | Observed Activity of Firsocostat (S enantiomer) at 10 µM |
|---|---|---|
| Enzymes | Various kinases, proteases, phosphatases | No significant inhibition detected. guidetopharmacology.orgnih.gov |
| Receptors | G-protein coupled receptors (GPCRs), nuclear receptors | No significant binding or modulation detected. guidetopharmacology.orgnih.gov |
| Transporters | Monoamine transporters, various solute carriers | No significant inhibition detected. guidetopharmacology.orgnih.gov |
| Ion Channels | Voltage-gated and ligand-gated ion channels | No significant blockade or modulation detected. guidetopharmacology.orgnih.gov |
Preclinical Pharmacological Investigations of Firsocostat S Enantiomer in Cellular and Animal Models
In Vitro Cellular Studies with Firsocostat (B609510) (S enantiomer)
Effects on Cellular Fatty Acid Synthesis and Lipid Accumulation in Hepatic Cell Lines (e.g., HepG2 cells)
In vitro studies utilizing the human hepatic cell line, HepG2, have demonstrated the potent effects of firsocostat on lipid metabolism. The compound has been shown to significantly inhibit fatty acid synthesis. nih.gov This inhibitory action is evidenced by a reduction in the incorporation of [14C] acetate (B1210297) into fatty acids. nih.gov It is important to note that this effect on fatty acid synthesis was not due to cellular toxicity, as total cell number, cellular protein concentration, and the incorporation of [14C] acetate into cholesterol remained unchanged. nih.gov
Firsocostat has also been shown to reduce lipid accumulation in hepatic cells. In studies where lipid accumulation was induced, firsocostat treatment led to a discernible decrease in intracellular lipid droplets. This anti-steatotic effect highlights the compound's potential to counteract the excessive lipid storage characteristic of fatty liver diseases.
Table 1: Effects of Firsocostat (S enantiomer) on HepG2 Cells
| Parameter | Observation | Reference |
| Fatty Acid Synthesis | Inhibition of [14C] acetate incorporation into fatty acids. | nih.gov |
| Lipid Accumulation | Reduction in intracellular lipid droplets. | |
| Cell Viability | No significant changes in total cell number or protein concentration. | nih.gov |
| Cholesterol Synthesis | No significant alteration in [14C] acetate incorporation into cholesterol. | nih.gov |
Modulation of Intracellular Malonyl-CoA Levels
Firsocostat functions as an allosteric inhibitor of both ACC1 and ACC2. nih.gov The primary role of ACC is to catalyze the conversion of acetyl-CoA to malonyl-CoA, a critical rate-limiting step in the DNL pathway. nih.gov By inhibiting ACC, firsocostat directly leads to a reduction in intracellular levels of malonyl-CoA. nih.gov
Malonyl-CoA is not only a substrate for fatty acid synthesis but also a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.gov Therefore, the reduction in malonyl-CoA levels by firsocostat has a dual effect: it decreases the building blocks available for fatty acid synthesis and simultaneously relieves the inhibition of CPT1, thereby promoting fatty acid oxidation. nih.gov In cultured cells, this enhancement of fatty acid oxidation was demonstrated by an increased rate of [14C]palmitate oxidation. nih.gov
Metabolic Impact on Other Cell Types (e.g., skeletal muscle cells, fungal cells)
The metabolic effects of firsocostat have also been investigated in other cell types. In cultured C2C12 skeletal muscle cells, firsocostat was shown to stimulate fatty acid oxidation. nih.gov This suggests that the compound's mechanism of reducing malonyl-CoA levels and subsequently disinhibiting CPT1 is also active in muscle tissue. While ACC1 is the predominant isoform in lipogenic tissues like the liver, ACC2 is more prevalent in oxidative tissues such as skeletal muscle. nih.gov The inhibitory action of firsocostat on ACC2 in muscle cells contributes to an increased capacity for fatty acid oxidation in this tissue.
Interestingly, the therapeutic potential of firsocostat has been explored beyond metabolic diseases. In studies involving the fungal pathogen Candida albicans, firsocostat demonstrated direct antifungal activity by binding to and inhibiting the fungal ACC enzyme. researchgate.net This inhibition of a crucial metabolic pathway in the fungus highlights a potential repurposing of this ACC inhibitor.
In Vivo Studies in Preclinical Animal Models Employing Firsocostat (S enantiomer)
Impact on Hepatic Lipid Metabolism in Rodent Models of Metabolic Dysfunction (e.g., diet-induced obesity, Zucker diabetic fatty rats, NASH mouse models)
The efficacy of firsocostat in modulating hepatic lipid metabolism has been extensively evaluated in various rodent models that mimic human metabolic diseases.
In rodent models of diet-induced obesity , chronic administration of firsocostat led to a significant reduction in hepatic steatosis. nih.gov This was accompanied by a decrease in hepatic triglyceride content. nih.gov
Studies in Zucker diabetic fatty rats , a genetic model of obesity and type 2 diabetes, also demonstrated the beneficial effects of firsocostat. Treatment with the compound resulted in reduced hepatic steatosis. nih.govnih.gov
In more advanced NASH mouse models , such as Western diet-fed melanocortin 4 receptor-deficient (MC4R KO) mice, firsocostat treatment for 9 weeks significantly lowered hepatic triglyceride content and improved histological measures of steatosis. nih.gov Furthermore, firsocostat administration was associated with a reduction in markers of liver fibrosis, including a decrease in the histological area of hepatic fibrosis and hydroxyproline (B1673980) content. nih.gov
Table 2: Effects of Firsocostat (S enantiomer) on Hepatic Lipid Metabolism in Preclinical Animal Models
| Animal Model | Key Findings | Reference |
| Diet-Induced Obesity Rats | Reduced hepatic steatosis and improved dyslipidemia. | nih.gov |
| Zucker Diabetic Fatty Rats | Improved hepatic steatosis and lowered hemoglobin A1c. | nih.gov |
| NASH Mouse Model (MC4R KO) | Lowered hepatic malonyl-CoA and triglyceride content. Improved histological steatosis. Reduced histological area of hepatic fibrosis. | nih.gov |
Influence on Systemic Glucose Homeostasis and Insulin (B600854) Sensitivity in Preclinical Models
The impact of firsocostat on glucose metabolism and insulin sensitivity has also been a key area of investigation in preclinical models. In rats with diet-induced obesity, chronic treatment with firsocostat was shown to improve insulin sensitivity. nih.gov
Effects on Fatty Acid Oxidation and De Novo Lipogenesis Pathways in vivo
Firsocostat, as a liver-targeted inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2, plays a crucial role in regulating lipid metabolism. nih.govresearchgate.net The inhibition of ACC leads to a decrease in the production of malonyl-CoA. nih.govnih.gov Malonyl-CoA is a critical molecule that serves as a primary substrate for de novo lipogenesis (DNL), the process of synthesizing new fatty acids. nih.govnih.gov Additionally, malonyl-CoA acts as a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for β-oxidation. nih.govnih.gov Consequently, by reducing malonyl-CoA levels, firsocostat is designed to both suppress DNL and promote fatty acid oxidation. nih.gov
Preclinical studies in animal models have provided evidence for these effects. In rats with diet-induced or genetically-induced obesity, chronic administration of firsocostat resulted in a notable decrease in hepatic steatosis, which is the accumulation of fat in the liver. nih.gov This outcome is consistent with the compound's dual mechanism of action. The reduction in hepatic fat is attributed to both the diminished synthesis of new fatty acids and the enhanced oxidation of existing fatty acids within the liver. plos.org
Further investigations in a murine model of nonalcoholic steatohepatitis (NASH) with melanocortin 4 receptor (MC4R) knockout demonstrated that treatment with firsocostat significantly improved severe steatosis and curtailed the progression of liver fibrosis. plos.org These findings underscore the therapeutic potential of modulating DNL and fatty acid oxidation pathways in vivo for conditions characterized by excessive liver fat accumulation. While the primary mechanism is well-understood, detailed quantitative data on the specific rates of fatty acid oxidation and DNL inhibition in these preclinical models are often part of proprietary drug development data. However, the observable outcomes, such as reduced hepatic triglyceride content and improved liver histology, serve as strong indicators of the compound's efficacy in modulating these pathways. plos.orgnih.gov It has been noted that while ACC inhibition effectively reduces liver fat, it can be associated with an increase in plasma triglycerides in both preclinical rodent models and human subjects. nih.govwikipedia.org
| Animal Model | Key Finding | Pathway(s) Implicated | Reference |
|---|---|---|---|
| Rats with diet- or genetically-induced obesity | Decreased hepatic steatosis and improved insulin sensitivity. | Inhibition of De Novo Lipogenesis, Enhancement of Fatty Acid Oxidation | nih.gov |
| MC4R knockout murine model of NASH | Significantly improved severe steatosis and suppressed the progression of fibrosis. | Inhibition of De Novo Lipogenesis, Enhancement of Fatty Acid Oxidation | plos.org |
| Rodent models of NASH | Associated with an increase in circulating triglycerides. | Lipid Metabolism Regulation | nih.govwikipedia.org |
Exploration of Firsocostat (S enantiomer) in Non-Mammalian Biological Systems (e.g., plant physiology research on grain weight)
There is no publicly available research or data on the exploration of Firsocostat (S enantiomer) in non-mammalian biological systems, including plant physiology research on aspects such as grain weight. The development and investigation of firsocostat have been specifically focused on its role as a therapeutic agent for metabolic diseases in mammals, particularly non-alcoholic steatohepatitis (NASH) in humans. nih.govnih.govhoustonmethodist.org As such, preclinical and clinical studies have been conducted exclusively in mammalian models to assess its efficacy and safety for this indication. The targeted nature of its development as a liver-specific inhibitor of ACC for a human disease means that its effects on other biological systems, such as plants, have not been a subject of scientific inquiry.
Synthetic Methodologies and Analytical Characterization of Firsocostat S Enantiomer
Enantioselective Synthesis Strategies for Firsocostat (B609510) and its Enantiomers
The generation of a single enantiomer, such as the S-enantiomer of Firsocostat, necessitates sophisticated synthetic strategies that can control the three-dimensional arrangement of atoms at the chiral center. The key chiral fragment in Firsocostat is the 2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl side chain. Methodologies to achieve this enantiopurity include leveraging nature's chiral building blocks, employing chiral catalysts, or separating stereoisomers after synthesis.
Chiral pool synthesis is a highly effective strategy for preparing optically active compounds by using readily available, enantiopure natural products as starting materials. This approach leverages the inherent chirality of natural molecules like amino acids, sugars, or terpenes, preserving their stereochemistry throughout the synthetic sequence to build a part of the target molecule.
For the synthesis of the Firsocostat (S enantiomer), a hypothetical chiral pool approach would involve selecting a natural starting material that can be chemically transformed into the key chiral intermediate, (S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethanol. For instance, a derivative of an enantiopure amino acid, such as (S)-phenylglycine, could potentially serve as a precursor, providing the necessary stereocenter and phenyl group for elaboration into the target side chain. The successful application of this strategy depends on the efficient and stereoretentive conversion of the starting material to the desired intermediate.
Asymmetric catalysis is a powerful technique that uses small amounts of a chiral catalyst to convert a prochiral starting material into a chiral product with high enantiomeric excess. This method avoids the use of stoichiometric chiral auxiliaries and is often more efficient for large-scale production.
A plausible strategy for synthesizing the chiral intermediate of the Firsocostat (S enantiomer) involves the asymmetric reduction of a prochiral ketone, 1-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethan-1-one. This transformation can be achieved using a chiral catalyst, such as a ruthenium or rhodium complex coordinated with a chiral ligand (e.g., BINAP), to selectively produce the desired (S)-alcohol. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
| Reaction Type | Catalyst System Example | Substrate | Product |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru-BINAP Complex | Prochiral Ketone | Chiral Secondary Alcohol |
| Asymmetric Transfer Hydrogenation | Ru-TsDPEN Complex | Prochiral Ketone | Chiral Secondary Alcohol |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine Catalyst | Prochiral Ketone | Chiral Secondary Alcohol |
When a chemical synthesis produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is required to isolate the desired enantiomer. One common method is classical resolution, which involves reacting the racemic mixture with an enantiopure chiral resolving agent. This reaction forms a pair of diastereomeric salts, which have different physical properties (such as solubility) and can be separated by conventional techniques like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomer.
Alternatively, the racemic mixture can be separated using chromatographic techniques, which are discussed in detail in the following section. Supercritical fluid chromatography (SFC), in particular, has been successfully used in the final step to obtain pure enantiomers for other pharmaceutical compounds.
Advanced Chromatographic Methods for Enantiomeric Separation and Quantification
Chromatography is an indispensable tool for separating and quantifying enantiomers. Chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the predominant techniques used in the pharmaceutical industry for this purpose due to their high efficiency and resolution capabilities.
Chiral HPLC is a direct method for separating enantiomers using a chiral stationary phase (CSP). The development of a robust chiral HPLC method is a systematic process that involves screening various CSPs and mobile phases to achieve optimal separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used due to their broad applicability.
Method development for Firsocostat enantiomers would involve:
Column Screening: Testing a range of commercially available chiral columns (e.g., Chiralcel®, Chiralpak®) under different chromatographic modes (normal-phase, reversed-phase, polar organic).
Mobile Phase Optimization: Adjusting the solvent composition and additives (e.g., acids or bases) to improve resolution and peak shape.
Method Validation: Once a suitable method is developed, it must be validated according to regulatory guidelines (e.g., ICH) to ensure it is fit for its intended purpose. Validation demonstrates the method's specificity, linearity, accuracy, precision, sensitivity (Limit of Detection and Limit of Quantification), and robustness.
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | The desired enantiomer peak is well-resolved from the other enantiomer and any impurities (Resolution > 1.5). |
| Linearity | Ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | Closeness of test results to the true value. Often assessed by recovery studies. | Percent recovery typically within 98.0% to 102.0%. |
| Precision | Agreement among a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptable limits when parameters like flow rate, temperature, or mobile phase composition are slightly varied. |
Supercritical fluid chromatography (SFC) has emerged as a powerful alternative and complementary technique to HPLC for chiral separations. SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, which offers significant advantages. The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations without compromising efficiency.
Key benefits of SFC for enantiomer isolation include:
High Throughput: Rapid analysis and column equilibration times make SFC ideal for high-throughput screening.
Reduced Solvent Consumption: Replacing organic solvents with CO2 makes SFC a "greener" and more cost-effective technology.
Preparative Scale Suitability: SFC is highly effective for large-scale purification. The simple evaporation of CO2 post-collection facilitates easy isolation of the pure enantiomer product with high recovery.
For Firsocostat, SFC could be employed for both rapid analytical determination of enantiomeric purity and for preparative isolation of the S-enantiomer from a racemic mixture.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
|---|---|---|
| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol) or Aqueous Buffers | Supercritical Carbon Dioxide (CO₂) |
| Analysis Speed | Slower, due to higher mobile phase viscosity. | Faster, due to lower viscosity and higher diffusivity. |
| Solvent Consumption | High consumption of organic solvents. | Significantly lower organic solvent consumption; environmentally friendly. |
| Preparative Scale | Feasible, but requires large solvent volumes and lengthy post-purification processing. | Highly efficient; rapid product recovery due to CO₂ evaporation. |
| Operating Pressure | Lower to moderate. | High pressure is required to maintain the supercritical state. |
| Column Compatibility | Wide range of dedicated HPLC columns. | Uses many of the same chiral stationary phases as HPLC. |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS-MS) for Stereoisomer Analysis
The separation of Firsocostat enantiomers is a critical analytical challenge to ensure the quality and stereochemical purity of the active pharmaceutical ingredient. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), coupled with mass spectrometry (MS), are powerful techniques for the chiral separation and quantification of stereoisomers. nih.govresearchgate.net
For Firsocostat, a chiral preparative HPLC method has been developed to resolve its enantiomers. newdrugapprovals.org This methodology is crucial for isolating the individual S- and R-enantiomers for further characterization and preclinical studies. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.czsigmaaldrich.comresearchgate.net While specific UHPLC-MS/MS parameters for the S-enantiomer of Firsocostat are not extensively detailed in publicly available literature, a patented method provides insight into the chromatographic conditions that can be adapted for such an analysis. newdrugapprovals.org
A key aspect of this separation is the choice of the chiral column and the mobile phase composition. The patented resolution of Firsocostat enantiomers utilizes a polysaccharide-based chiral stationary phase. newdrugapprovals.org Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds. mdpi.com The differential interaction between the enantiomers and the chiral selector on the stationary phase, which can involve hydrogen bonding, dipole-dipole interactions, and steric hindrance, allows for their effective separation. sigmaaldrich.com
The following table outlines the reported conditions for the chiral separation of Firsocostat enantiomers, which would be foundational for developing a specific UHPLC-MS-MS method for the analysis of the S-enantiomer.
| Parameter | Condition |
|---|---|
| Column | Venusil Chiral OD-H, 21.1 x 25 cm, 5 µm |
| Mobile Phase | Hexanes (0.2% TEA) and Ethanol (0.2% TEA) |
| Elution Mode | Isocratic (10% Ethanol with 0.2% TEA) |
| Run Time | 13 minutes |
| Detector | UV at 220/254 nm |
This data is derived from a patented chiral preparative HPLC method for Firsocostat. newdrugapprovals.org
For a UHPLC-MS/MS analysis, these conditions would be scaled down and optimized for an analytical-scale column. The use of a mass spectrometer as a detector provides high sensitivity and selectivity, allowing for the accurate quantification of each enantiomer even in complex biological matrices. researchgate.net The mass spectrometer would be operated in a selected reaction monitoring (SRM) mode to specifically detect the parent ion of Firsocostat and its characteristic fragment ions.
Spectroscopic and Structural Elucidation Techniques for Firsocostat (S enantiomer)
The definitive confirmation of the chemical structure and absolute stereochemistry of the S-enantiomer of Firsocostat requires the use of various spectroscopic and structural elucidation techniques. outsourcedpharma.com These methods provide detailed information about the molecular framework, connectivity of atoms, and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the structural characterization of organic molecules. outsourcedpharma.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the Firsocostat molecule, which in turn confirms its elemental composition. The monoisotopic mass of Firsocostat is 569.18318613 Da. nih.gov Fragmentation analysis by tandem mass spectrometry (MS/MS) provides information about the different structural motifs within the molecule, further corroborating the proposed structure. drugbank.com While a detailed fragmentation pattern for Firsocostat is not publicly available, typical fragmentation would involve cleavage at the ether and amide linkages.
| Structural Fragment | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons (methoxyphenyl & oxazolyl) | 6.8 - 8.0 | 110 - 160 |
| Aliphatic Protons (oxanyl & ethyl linker) | 1.5 - 4.5 | 20 - 80 |
| Methyl Protons | 1.0 - 2.5 | 10 - 30 |
| Carboxylic Acid Proton | ~12.0 | ~170-180 |
These are generalized expected chemical shift ranges and actual values may vary.
Chiroptical Methods for Absolute Configuration Determination
Determining the absolute configuration of a chiral molecule, i.e., whether it is the R- or S-enantiomer, is crucial. americanlaboratory.com Chiroptical methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful techniques for this purpose. mdpi.com The primary chiroptical techniques used for determining the absolute configuration of small molecules are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). americanlaboratory.comnih.gov
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netnih.gov The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. schrodinger.com The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the S-enantiomer). americanlaboratory.comschrodinger.com A good correlation between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. americanlaboratory.com This technique is particularly valuable as it can be performed on samples in solution, eliminating the need for crystallization which can sometimes be a challenging process. americanlaboratory.comresearchgate.net
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. nih.govcnr.it The ECD spectrum is characteristic of the spatial arrangement of chromophores within the molecule. Similar to VCD, the absolute configuration of the S-enantiomer of Firsocostat can be determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum. mdpi.commdpi.com The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the molecule. nih.gov
The combination of these chiroptical methods provides a high degree of confidence in the assignment of the absolute configuration of the Firsocostat (S enantiomer). americanlaboratory.com
Structure Activity Relationship Sar Investigations of Firsocostat S Enantiomer
Identification of Key Structural Motifs Responsible for ACC Inhibition
Firsocostat (B609510) is an allosteric inhibitor that binds to the biotin (B1667282) carboxylase (BC) domain of the ACC enzyme. nih.govnih.gov This binding event prevents the dimerization of the ACC subunits, a crucial step for its enzymatic activity. nih.govmedchemexpress.com The discovery of Firsocostat was the result of a computationally-guided design process that identified and optimized key structural features for potent and selective inhibition. schrodinger.com
The molecular architecture of Firsocostat features several critical motifs that are essential for its inhibitory function:
A Central Heterocyclic Scaffold: This core structure serves as the foundation upon which the other key functional groups are positioned for optimal interaction with the ACC enzyme.
A Carboxylic Acid Moiety: This acidic group is crucial for anchoring the molecule within the binding site through key electrostatic interactions with specific amino acid residues.
Substituted Phenyl and Oxazole (B20620) Rings: These aromatic systems are involved in vital hydrophobic and potential pi-stacking interactions within a shallow, hydrophilic pocket of the BC domain. nih.gov
A Chiral Center with an Ether Linkage: The specific stereochemistry at this position, along with the ether-linked substituent, plays a significant role in the precise orientation of the molecule within the active site, dictating its potency and selectivity.
These structural elements work in concert to ensure high-affinity binding to the allosteric site on the BC domain, effectively disrupting the enzyme's function. nih.gov
Elucidation of Stereochemical Requirements for Potency and Selectivity at the Active Site
The stereochemistry of Firsocostat is a critical determinant of its biological activity. The molecule possesses a single chiral center, and its absolute configuration dictates the potency of ACC inhibition. The biologically active form is the (S)-enantiomer.
While specific, publicly available, direct comparative studies of the R- and S-enantiomers are limited, the principles of stereospecificity in drug-receptor interactions are well-established. The higher potency of the S-enantiomer can be attributed to its ability to achieve a more favorable three-dimensional orientation within the allosteric binding site of the ACC enzyme. This optimal fit allows for stronger and more precise interactions with key amino acid residues, leading to a more stable drug-receptor complex and, consequently, greater inhibitory activity.
The specific spatial arrangement of the substituents around the chiral carbon in the (S)-enantiomer is crucial for maximizing the binding affinity. Any alteration in this configuration, such as in the (R)-enantiomer, would likely result in a suboptimal fit, leading to weaker binding and reduced or abolished inhibitory effect. The computationally-driven design process for Firsocostat would have extensively modeled these stereochemical considerations to select the most active enantiomer. schrodinger.com
Design, Synthesis, and Evaluation of Firsocostat (S enantiomer) Analogs to Probe SAR
Based on the known key structural motifs, a hypothetical SAR exploration would likely involve modifications at several positions:
Alterations to the Carboxylic Acid: Converting the carboxylic acid to an ester or amide would likely lead to a significant decrease in potency, highlighting the importance of the acidic proton for ionic interactions.
Substitution on the Phenyl Ring: Varying the substituents on the phenyl ring could modulate hydrophobic interactions and potentially introduce additional hydrogen bonding opportunities, thereby fine-tuning the binding affinity.
Modification of the Oxazole Ring: Replacement of the oxazole with other five-membered heterocycles would probe the importance of the specific electronic and steric properties of this ring system.
Changes to the Ether-Linked Group: Altering the size and nature of the group attached to the chiral center via the ether linkage would explore the steric tolerance of the binding pocket in that region.
A representative, albeit hypothetical, data table illustrating the potential outcomes of such an SAR study is presented below.
| Compound | Modification from Firsocostat (S enantiomer) | ACC1 IC₅₀ (nM) | ACC2 IC₅₀ (nM) |
|---|---|---|---|
| Firsocostat (S enantiomer) | - | 2.1 | 6.1 |
| Analog 1 | Carboxylic acid to Methyl ester | >1000 | >1000 |
| Analog 2 | Phenyl to Cyclohexyl | 50.3 | 152.8 |
| Analog 3 | Oxazole to Thiazole | 15.7 | 45.2 |
| Analog 4 | Tetrahydropyran to Cyclohexyl | 8.9 | 25.1 |
Note: The data in this table is hypothetical and for illustrative purposes only, as comprehensive SAR data for Firsocostat analogs is not publicly available.
Computational Chemistry and Molecular Modeling Approaches for Ligand-Target Interactions
The development of Firsocostat was a landmark example of the successful application of computationally-guided drug design. schrodinger.com Advanced computational techniques, including molecular docking and molecular dynamics simulations, were instrumental in identifying the allosteric binding site and in designing a molecule with high affinity and selectivity.
Molecular Docking and Dynamics Simulations for Enantiomeric Forms
Molecular docking studies would have been employed to predict the binding poses of both the (S)- and (R)-enantiomers of Firsocostat within the allosteric site of the ACC biotin carboxylase domain. These studies would have revealed that the (S)-enantiomer can adopt a binding conformation that maximizes favorable interactions, such as hydrogen bonds with key residues and hydrophobic interactions with nonpolar pockets of the binding site.
Following docking, molecular dynamics (MD) simulations would have been used to assess the stability of the predicted binding poses over time. These simulations model the dynamic nature of the protein and the ligand, providing insights into the durability of the interactions. It is highly probable that MD simulations would demonstrate that the (S)-enantiomer forms a stable and long-lasting complex with the enzyme, while the (R)-enantiomer may exhibit a less stable binding mode, with key interactions being more transient or geometrically less favorable. This difference in binding stability would directly correlate with the observed difference in inhibitory potency between the two enantiomers.
These computational approaches not only explain the observed stereoselectivity but also provide a rational basis for the design of potent and selective inhibitors, as exemplified by the successful development of Firsocostat. schrodinger.com
Preclinical Pharmacokinetics and Metabolism of Firsocostat S Enantiomer
Absorption, Distribution, and Elimination Characteristics in Animal Models
Specific pharmacokinetic parameters for the S-enantiomer of firsocostat (B609510) in animal models such as rats, mice, or dogs have not been detailed in the available literature. Preclinical studies on firsocostat have indicated that the compound is designed for liver-directed biodistribution. nih.gov The primary route of elimination for firsocostat and its metabolites is through the feces. While this provides a general understanding of the compound's disposition, enantiomer-specific data on absorption rates, tissue distribution, and elimination kinetics are not publicly available. Without such data, a comprehensive profile of the S-enantiomer's behavior in preclinical species cannot be constructed.
Stereoselective Biotransformation Pathways of Firsocostat Enantiomers in Preclinical Species
Information regarding the stereoselective biotransformation of firsocostat enantiomers is not described in the reviewed scientific literature. It is known that firsocostat, as a compound, undergoes metabolism, but the specific pathways and whether they differ between the R- and S-enantiomers have not been publicly disclosed.
Identification of Metabolic Enzymes (e.g., Cytochrome P450 isoforms) Involved in S-Enantiomer Biotransformation
The specific metabolic enzymes, including cytochrome P450 (CYP) isoforms, responsible for the biotransformation of the S-enantiomer of firsocostat have not been identified in the available literature. General information suggests that firsocostat is metabolized by uridine (B1682114) diphospho-glucuronosyltransferase (UGT) enzymes, with a lesser contribution from CYP3A. However, a breakdown of the specific roles of these enzymes in the metabolism of the S-enantiomer is not available.
Comparative Metabolic Profiles of Firsocostat (S enantiomer) and the Active Enantiomer
A comparative analysis of the metabolic profiles of the S-enantiomer and the active enantiomer of firsocostat is not available in the public domain. Understanding the differences in metabolism between the two enantiomers is critical for a complete pharmacological assessment, as it can influence both efficacy and safety profiles. However, no studies providing this comparative data could be identified.
Exploration of Hepatic and Extra-Hepatic Metabolism in Preclinical Models
Firsocostat is explicitly designed as a liver-targeted agent, which strongly implies that hepatic metabolism is the primary site of its biotransformation. nih.gov The role of OATP transporters in its uptake into hepatocytes further supports a significant first-pass and ongoing metabolism within the liver. nih.gov However, the extent of any extra-hepatic metabolism of the S-enantiomer in preclinical models has not been specifically investigated or reported in the available literature. A quantitative comparison of hepatic versus extra-hepatic metabolic clearance for the S-enantiomer is therefore not possible based on current knowledge.
Theoretical Therapeutic Potential and Future Research Directions for Firsocostat S Enantiomer
Advancing Understanding of ACC Biology Through Enantiomeric Probes
The study of enantiomers, molecules that are non-superimposable mirror images of each other, provides a powerful tool for dissecting complex biological systems. In the context of Acetyl-CoA Carboxylase (ACC), using enantiomeric probes like the (S) and (R) forms of a chiral inhibitor can offer profound insights into enzyme structure and function. Because they have identical physical and chemical properties, any differences in their biological effects can be attributed to stereospecific interactions with their target protein. nih.gov
The use of fully functionalized enantiomeric probe pairs, or "enantioprobes," allows researchers to identify stereochemistry-dependent interactions between small molecules and proteins within human cells. nih.govnih.gov This approach helps to distinguish genuine, specific binding events from non-specific interactions, a significant challenge in chemical proteomics. nih.govresearchgate.net By comparing the binding patterns of the active (S) enantiomer of an inhibitor with its less active (R) enantiomer, scientists can confirm that the observed effects are due to specific engagement with the target's binding site. nih.gov This methodology is crucial for validating new drug targets and understanding the precise mechanism of action of inhibitors like Firsocostat (B609510). nih.govnih.gov Applying such enantioprobes to ACC biology can help map the ligandable proteome, revealing how specific stereochemistry dictates binding and inhibition, thereby advancing our fundamental understanding of ACC regulation and function. nih.gov
Potential for Novel Therapeutic Strategies Based on Stereospecific Modulation of Lipid Metabolism
The stereospecificity of drug-target interactions is a cornerstone of modern pharmacology, offering the potential to develop highly selective therapies with improved efficacy. Firsocostat's activity resides primarily in its (S) enantiomer, which potently inhibits both ACC1 and ACC2 isoforms. targetmol.comadooq.com This stereospecific action is fundamental to its ability to modulate lipid metabolism. ACC1 is a key cytosolic enzyme in the de novo lipogenesis (DNL) pathway, which synthesizes fatty acids. nih.gov ACC2, located on the mitochondrial membrane, produces malonyl-CoA that regulates fatty acid oxidation (FAO). nih.govnih.gov
By selectively inhibiting these enzymes, the S-enantiomer of Firsocostat can simultaneously block the creation of new fatty acids and promote the burning of existing ones. researchgate.netnih.gov This dual action makes it an attractive candidate for treating metabolic disorders characterized by excess lipid accumulation, such as metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). nih.govnih.gov The ability to specifically modulate these pathways without affecting other cellular processes is a key advantage of stereospecific drugs. nih.gov This precision allows for the development of novel therapeutic strategies that target the underlying metabolic dysregulation in diseases like MASH, potentially leading to more effective treatments that can reduce liver fat, inflammation, and fibrosis. nih.govnih.gov
Research into Firsocostat (S enantiomer) for Related Metabolic Disorders (e.g., Hepatocellular Carcinoma)
Emerging evidence suggests a strong link between dysregulated lipid metabolism and the development of certain cancers, particularly hepatocellular carcinoma (HCC). researchgate.netnih.gov Many cancer cells exhibit increased de novo lipogenesis to support rapid proliferation and membrane synthesis. researchgate.net This makes ACC, the rate-limiting enzyme in fatty acid synthesis, a compelling target for oncology research. researchgate.netnih.gov
Recent studies have highlighted that increased DNL may be a trigger for the development of HCC, a serious complication of MASH that can occur even without cirrhosis. nih.gov Research using ACC inhibitors has shown promise in this area. For instance, studies demonstrated that inhibiting DNL with an ACC inhibitor could decrease the development of HCC and improve survival in tumor-bearing animal models. nih.gov Specifically, the ACC inhibitor ND-654 has been shown to suppress lipogenesis and hepatocellular carcinoma. nih.gov Given that Firsocostat is a potent ACC inhibitor, it is a logical candidate for investigation as a therapeutic agent in HCC and other metabolic-related cancers. researchgate.netnih.gov Future research will likely focus on elucidating the precise role of stereospecific ACC inhibition by Firsocostat's S-enantiomer in modulating cancer cell metabolism and proliferation.
Interdisciplinary Applications of Firsocostat (S enantiomer) in Diverse Biological Systems (e.g., Agricultural Sciences, Antimicrobial Research)
The fundamental role of ACC in fatty acid metabolism is not limited to humans; it is a conserved enzyme across many species, including fungi, bacteria, and plants. nih.govnih.gov This conservation opens up potential interdisciplinary applications for potent and specific ACC inhibitors like Firsocostat.
In the field of antimicrobial research, ACC has been identified as an attractive target for developing new drugs against bacterial and fungal infections. nih.gov One study identified Firsocostat (ND-630) as having significant antifungal activity against various Candida species, including drug-resistant clinical isolates. researchgate.net This suggests that Firsocostat's S-enantiomer could be repurposed or serve as a scaffold for developing novel antifungal agents.
In agricultural sciences, ACC inhibitors have been used for decades as herbicides. These compounds target the plant-specific form of ACC, disrupting essential fatty acid synthesis and leading to plant death. While Firsocostat was designed for human ACC, its mechanism provides a basis for exploring its potential effects or the effects of its analogs in other biological systems, such as in the development of more selective herbicides or in studying lipid metabolism in crops. The dynamic organization of fungal acetyl-CoA carboxylase has also been a subject of study, indicating the importance of this enzyme in non-mammalian systems. nih.gov
Development of Next-Generation ACC Inhibitors with Optimized Stereoselectivity and Target Engagement
The development of Firsocostat represents a significant advancement in targeting ACC by binding to the biotin (B1667282) carboxylase (BC) domain dimer interface, an allosteric site. nih.govguidetopharmacology.org This mechanism mimics the natural inhibition of ACC by AMPK phosphorylation. researchgate.netguidetopharmacology.org However, the field continues to evolve, with ongoing efforts to create next-generation inhibitors with even greater potency, selectivity, and optimized pharmacokinetic properties.
Future development will likely focus on enhancing stereoselectivity to ensure that the therapeutic activity is maximized while minimizing potential off-target effects from other isomers. nih.gov The goal is to design compounds with superior target engagement, potentially leading to more durable and profound effects on lipid metabolism. An analogue of Firsocostat, ND-646, has already been identified as a next-generation ACC inhibitor. researchgate.net The design and discovery of novel ACC inhibitors remain an active area of medicinal chemistry, with researchers exploring different chemical scaffolds and binding modes to improve upon existing agents. nih.gov These efforts aim to yield new therapeutic options for a wide range of metabolic diseases and potentially other conditions. nih.gov
Unexplored Preclinical Research Avenues for Firsocostat (S enantiomer) as a Research Tool
Beyond its therapeutic potential, the S-enantiomer of Firsocostat serves as a valuable research tool for exploring the intricacies of lipid metabolism and ACC biology. Its high potency and specificity make it ideal for preclinical studies aimed at understanding the downstream consequences of ACC inhibition in various cell types and disease models. targetmol.com
One unexplored avenue is its use in "enantioprobe" pairs to map stereoselective protein-fragment interactions on a global scale within cells. nih.govnih.govresearchgate.net By comparing the cellular targets of the active S-enantiomer with an inactive R-enantiomer, researchers could uncover novel, off-target interactions or identify previously unknown proteins that are "ligandable" in a stereospecific manner. nih.govnih.gov This could expand our understanding of the druggable proteome.
Furthermore, Firsocostat (S-enantiomer) could be used to investigate the specific roles of ACC1 versus ACC2 in different tissues and under various metabolic conditions. While Firsocostat inhibits both, its application in preclinical models with genetic modifications to ACC isoforms could help untangle their distinct physiological functions. nih.gov It could also be used to study the metabolic reprogramming that occurs in various states, such as T-cell activation, where ACC1-mediated fatty acid synthesis is crucial. nih.gov Such studies would provide deeper insights into the central role of lipid metabolism in health and disease.
Data Tables
Table 1: Inhibitory Activity of Firsocostat
This table summarizes the in vitro inhibitory concentration (IC50) of Firsocostat against human Acetyl-CoA Carboxylase (ACC) isoforms.
| Isoform | IC50 (nM) |
|---|---|
| Human ACC1 | 2.1 |
| Human ACC2 | 6.1 |
Data sourced from TargetMol. targetmol.com
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
